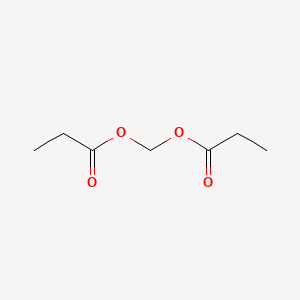

Methanediol dipropanoate

Description

Contextualization of Methanediol (B1200039) Dipropanoate within Ester Chemistry Frameworks

Esters, compounds formed from the reaction of an acid and an alcohol, are fundamental in organic chemistry. Methanediol dipropanoate is a specific type of ester derived from a geminal diol, where two hydroxyl groups are attached to the same carbon atom. wikipedia.org This classifies it as an acylal. nih.gov Acylals are formally condensation products of an aldehyde (in this case, formaldehyde) and two equivalents of a carboxylic acid (propanoic acid).

The synthesis of acylals, and by extension this compound, can be achieved through the reaction of an aldehyde with a carboxylic anhydride (B1165640). A patented method describes the production of methylene (B1212753) dipropionate (a synonym for this compound) by reacting propionic anhydride with a source of dry formaldehyde (B43269), such as paraformaldehyde or trioxane. google.com The reaction between acid anhydrides and aldehydes is a known route to acylals. Acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides. libretexts.org

In the broader context of ester chemistry, acylals like this compound serve as protecting groups for aldehydes. nih.gov The geminal diester linkage can be selectively cleaved under specific conditions to regenerate the original aldehyde, a useful strategy in multi-step organic syntheses.

Significance of Geminal Diol Derivatives in Organic and Atmospheric Chemistry

Geminal diols, the parent compounds of acylals, are essentially hydrated forms of aldehydes and ketones. researchgate.net Most simple geminal diols are unstable and exist in equilibrium with the corresponding carbonyl compound and water, with the equilibrium generally favoring the carbonyl form. researchgate.netmasterorganicchemistry.com However, the presence of electron-withdrawing groups can stabilize the geminal diol structure. masterorganicchemistry.com

The significance of geminal diol derivatives extends to atmospheric chemistry. Geminal diols are recognized as key reactive intermediates in the atmosphere. nih.gov They can act as a sink for aldehydes and ketones, which are important atmospheric pollutants. nih.govolemiss.edu The formation of geminal diols from carbonyls can influence the atmospheric aerosol cycle. nih.gov

Furthermore, the atmospheric oxidation of geminal diols by hydroxyl (OH) radicals is a proposed pathway for the formation of organic acids in the troposphere. researchgate.netresearchgate.net Computational studies have shown that the reaction proceeds via the formation of a geminal diol peroxy adduct, which then decomposes to form an organic acid and a hydroperoxyl radical (HO₂). researchgate.net While specific atmospheric studies on this compound are lacking, the general reactivity of geminal diol derivatives suggests it could potentially participate in such atmospheric transformations.

Research Gaps and the Rationale for Comprehensive Study of this compound

Despite its well-defined structure and its place within the established class of acylals, specific research focusing solely on this compound is notably scarce. Much of the available information is generalized from studies on the broader categories of geminal diols and acylals. nih.govresearchgate.net

The following represent key research gaps:

Detailed Reaction Kinetics and Mechanisms: While the synthesis of acylals is generally understood, detailed kinetic studies and mechanistic investigations specific to the formation and hydrolysis of this compound are not readily available in the public literature.

Advanced Synthetic Applications: The use of this compound as a protecting group or as a precursor in the synthesis of complex molecules has not been extensively explored or documented.

Atmospheric Fate and Transport: There is a lack of experimental and computational data on the atmospheric lifetime, reaction pathways, and potential products of this compound. Understanding its behavior in the atmosphere is crucial for a complete picture of the atmospheric chemistry of small esters.

Material Science and Polymer Chemistry: The potential for this compound to act as a monomer or an additive in polymer synthesis has not been investigated.

A comprehensive study of this compound would be valuable for several reasons. It would provide a more complete understanding of the structure-reactivity relationships within the acylal family. Furthermore, investigating its atmospheric chemistry could contribute to more accurate atmospheric models. Finally, exploring its potential in organic synthesis and materials science could uncover novel applications for this relatively understudied compound. The pursuit of such research would fill a tangible gap in the current chemical literature.

Structure

3D Structure

Properties

CAS No. |

7044-96-4 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

propanoyloxymethyl propanoate |

InChI |

InChI=1S/C7H12O4/c1-3-6(8)10-5-11-7(9)4-2/h3-5H2,1-2H3 |

InChI Key |

RYFCKWOMDKDLEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCOC(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Methanediol (B1200039) Dipropanoate Analogs

The synthesis of methanediol dipropanoate and its analogs primarily relies on classical organic reactions, focusing on the formation of the ester linkages and the introduction of the central methylene (B1212753) unit.

The formation of the dipropanoate moiety is typically achieved through esterification reactions. The Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol, serves as a foundational method for creating the ester bonds. In the context of propanoate esters, this involves the reaction of propanoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the corresponding propionate (B1217596) ester and water. The reaction is reversible, and to drive it towards the product side, water is often removed as it is formed.

For instance, the synthesis of methyl propanoate can be achieved by reacting propanoic acid with methanol (B129727) using concentrated sulfuric acid as a catalyst, with yields reported around 75%. Similarly, propyl propanoate can be synthesized from propanoic acid and propanol. The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally reacting faster than secondary alcohols due to steric factors. Temperature also plays a crucial role; increasing the temperature generally increases the reaction rate and the yield of the ester.

| Ester Product | Reactants | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl propanoate | Propanoic acid, Methanol | Sulfuric acid | 75 | General Organic Chemistry Principle |

| Propyl propanoate | Propanoic acid, 1-Propanol | Sulfuric acid | Up to 96.9 | General Organic Chemistry Principle |

| Ethyl propanoate | Propanoic acid, Ethanol | Sulfuric acid | ~40 (reversible) | General Organic Chemistry Principle |

Methanediol (CH₂(OH)₂) is the simplest geminal diol and exists as the hydrate (B1144303) of formaldehyde (B43269) in aqueous solutions. rsc.org Due to its inherent instability and tendency to revert to formaldehyde and water or oligomerize, direct derivatization of isolated methanediol is not a common synthetic route. Instead, its precursors, primarily formaldehyde or its polymer paraformaldehyde, are used.

A key method for synthesizing geminal di-esters like this compound involves the reaction of an aldehyde with a carboxylic anhydride (B1165640). For instance, methylene dipropionate has been studied in the context of its thermal decomposition, with its synthesis implied to be from formaldehyde and propionic anhydride. The reaction likely proceeds through the acid-catalyzed addition of the anhydride to the carbonyl group of formaldehyde.

Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient source of formaldehyde in anhydrous conditions. nih.gov The acid-induced depolymerization of paraformaldehyde in the presence of a carboxylic acid or anhydride can lead to the in-situ formation of the geminal di-ester. researchgate.net This approach avoids the handling of gaseous formaldehyde and the presence of water, which would favor the formation of methanediol itself rather than its esters.

Another related approach is the hydrolysis of geminal dihalides. While not a direct derivatization of methanediol, terminal geminal dihalides can be hydrolyzed with an aqueous base to form an unstable diol, which then dehydrates to an aldehyde. quora.comyoutube.com In principle, under controlled, non-aqueous conditions, a similar reaction with a carboxylate salt could potentially yield a geminal di-ester.

Investigation of Alternative Synthetic Pathways

Research into alternative synthetic pathways for this compound and its analogs is driven by the desire for milder reaction conditions, higher efficiency, and the use of more environmentally benign reagents and catalysts.

The development of novel catalytic systems offers promising avenues for the synthesis of esters. Lewis acids have been shown to catalyze reactions involving ester formation. For example, Lewis acids can catalyze the reaction of methyl propiolate with alkenes. brandeis.edumssm.edu While this reaction is not a direct synthesis of this compound, it demonstrates the potential of Lewis acids to activate ester precursors. The synthesis of imide derivatives from anhydrides, catalyzed by Lewis acids like zinc bromide in the presence of hexamethyldisilazane, also highlights their utility in activating anhydride substrates. organic-chemistry.org This suggests that a Lewis acid-catalyzed reaction between formaldehyde or a derivative and propionic anhydride could be a viable, yet to be fully explored, route to this compound.

Furthermore, palladium-based catalysts have been developed for the highly active and selective methoxycarbonylation of ethene to produce methyl propanoate. researchgate.net This demonstrates the power of transition-metal catalysis in forming propanoate esters from simple building blocks. Investigating similar catalytic systems for the direct di-esterification of a methylene source could lead to novel and efficient synthetic methods.

Biocatalysis, particularly the use of lipases, has emerged as a green and highly selective alternative for ester synthesis. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze esterification and transesterification reactions under mild conditions, often in solvent-free systems. nih.govresearchgate.netsemanticscholar.org

The enzymatic synthesis of short-chain esters, including propanoates, is an active area of research. Lipases have been successfully employed in the synthesis of various flavor esters. For example, Candida rugosa lipase has been used to catalyze the esterification of (±)-menthol with propionic anhydride. researchgate.net The high selectivity of lipases can also be exploited for the enantioselective hydrolysis of propionate esters, demonstrating their utility in producing chiral molecules.

The application of CALB in the synthesis of polyesters from short-chain building blocks, such as diethyl succinate (B1194679) and 1,4-butanediol, underscores its potential for forming ester linkages with high efficiency. nih.govsemanticscholar.org This suggests that an enzymatic approach, possibly a transesterification reaction using a propionate ester and a suitable methylene precursor, could be a viable and sustainable route for the synthesis of this compound.

| Enzyme | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Polycondensation | Diethyl succinate, 1,4-Butanediol | Successful synthesis of high molecular weight poly(butylene succinate). | nih.govsemanticscholar.org |

| Candida rugosa Lipase (CRL) | Enantioselective esterification | (±)-Menthol, Propionic anhydride | Demonstrated high conversion and enantioselectivity. | researchgate.net |

| Thermomyces lanuginosus Lipase (TLL) | Enantioselective hydrolysis | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Achieved 42% conversion and 98% enantiomeric excess for a pregabalin (B1679071) intermediate. | nih.gov |

Post-Synthetic Modifications and Functionalization Strategies of this compound

Direct post-synthetic modification of a small and relatively simple molecule like this compound is not extensively reported in the literature. Functionalization is more commonly introduced by using functionalized precursors during the synthesis. However, strategies for the functionalization of related structures can provide insights into potential modification pathways.

One approach could involve the use of functionalized propionate precursors. For example, a strategy for the regio- and enantioselective difunctionalization of 2-alkenes has been developed, which involves the site-selective activation and cross-coupling of bis(boronic esters) to construct propionate derivatives. nih.gov This methodology allows for the introduction of a wide array of functional groups into propionate-containing molecules.

Another potential strategy could be the modification of the methylene bridge, although this would be challenging due to its unreactive nature. More plausibly, if a related compound with a reactive handle on the methylene group were synthesized, further functionalization would be possible.

In the context of polymers, post-functionalization of polyesters containing α-methylene groups has been demonstrated. For example, poly(α-methylene ester)s can undergo thiol-Michael addition reactions to introduce various functionalities. nih.gov While this applies to a polymeric system, it highlights a potential reaction pathway if an unsaturated analog of this compound were synthesized.

The conversion of geminal dicarboxylates into chiral allylic esters through palladium-catalyzed asymmetric alkylation has been reported. nih.gov This reaction demonstrates that the gem-dicarboxylate moiety can act as a leaving group, allowing for the introduction of new functionalities at the carbon atom. While this leads to the loss of the dipropanoate structure, it represents a synthetic transformation of this class of compounds.

Reaction Mechanisms and Kinetics of Methanediol Dipropanoate

Mechanistic Pathways of Ester Hydrolysis and Solvolysis in Dipropanoates

The hydrolysis of methanediol (B1200039) dipropanoate, like other esters, can be catalyzed by either acid or base, leading to the cleavage of the ester bonds. wikipedia.orgpsiberg.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is a reversible process, representing the reverse of Fischer esterification. wikipedia.orgchemguide.co.uk The mechanism for one of the propanoate groups proceeds as follows:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid catalyst (like H₃O⁺), which increases the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.cayoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester group, converting the propoxy group into a good leaving group (propanoic acid).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of propanoic acid.

Deprotonation: The protonated carbonyl of the resulting intermediate is deprotonated to yield methanediol monopropanoate and regenerate the acid catalyst.

This process can then be repeated for the second propanoate group, ultimately yielding methanediol. However, methanediol itself is unstable and exists in equilibrium with formaldehyde (B43269) and water. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a strong base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible reaction. wikipedia.orgpsiberg.com The mechanism involves the following steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. ucalgary.cayoutube.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Alkoxide: The intermediate collapses, and the C-O bond cleaves, expelling a propanoate anion as the leaving group.

The solvolysis of methanediol dipropanoate with other nucleophiles, such as alcohols (alcoholysis), would proceed through similar mechanistic pathways.

Unimolecular Decomposition Pathways

The thermal stability of this compound is intrinsically linked to the stability of the central geminal diol-like structure. Geminal diols are often unstable and tend to eliminate water to form a carbonyl compound. quora.comwikipedia.orgpearson.com

While this compound is a diester, its decomposition can be analogized to the decomposition of its parent geminal diol, methanediol. Theoretical studies on methanediol have shown that it is kinetically stable in the gas phase, with a significant energy barrier to its unimolecular decomposition into formaldehyde and water. nih.govnih.gov This decomposition is thought to proceed through a concerted mechanism involving a four-membered transition state where a proton from one hydroxyl group is transferred to the oxygen of the other, simultaneous with the cleavage of the C-O bond. researchgate.net

For this compound, a similar concerted thermal decomposition pathway could be envisioned, potentially leading to the formation of an acylal and propanoic acid, although this is less favorable than hydrolysis if water is present. The stability of the geminal diester structure is generally greater than that of the corresponding geminal diol due to the replacement of the acidic hydroxyl protons.

The decomposition of geminal diols is critically dependent on intramolecular proton transfer. researchgate.net In the case of methanediol, quantum chemical simulations have elucidated the role of water molecules in catalyzing this decomposition by forming a hydrogen-bonded bridge, which lowers the activation energy for the proton transfer. researchgate.net While this compound lacks the hydroxyl protons for such direct intramolecular transfer, trace amounts of water or acid can facilitate its decomposition by protonating one of the ester oxygens, initiating a cascade that leads to fragmentation. The dynamics of such proton transfers are rapid and fundamental to the breakdown of the geminal structure.

Oxidative Degradation Mechanisms Relevant to Ester Compounds

Esters, particularly those used as lubricants or plasticizers, are susceptible to oxidative degradation, which typically proceeds via a free-radical chain reaction. mdpi.comresearchgate.net The general mechanism involves:

Initiation: Formation of free radicals from the ester molecule (R-H) by heat, light, or the presence of metal catalysts. This often involves the abstraction of a hydrogen atom.

R-H → R• + H•

Propagation: The alkyl radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another ester molecule to form a hydroperoxide (ROOH) and a new alkyl radical.

R• + O₂ → ROO•

ROO• + R-H → ROOH + R•

Termination: The chain reaction is terminated by the combination of two radicals.

The C-O ester bond has been identified as a site prone to oxidative attack. researchgate.net The degradation of the ester can lead to a variety of products, including shorter-chain acids, alcohols, and other esters through cleavage of the carbon chains. mdpi.comresearchgate.net For this compound, the methylene (B1212753) hydrogens situated between the two ester groups are activated and would be particularly susceptible to hydrogen abstraction, initiating the oxidative degradation process.

Interaction with Atmospheric Radicals and Species (Drawing from Methanediol Studies)

The atmospheric fate of volatile organic compounds is often determined by their reactions with photochemically generated radicals, primarily the hydroxyl radical (•OH). harvard.edu While specific data for this compound is not available, the reactivity of its core structure, methanediol, provides valuable insights.

Methanediol is formed in the atmosphere from the hydration of formaldehyde and is an intermediate in the formation of formic acid. acs.orgsmolecule.com Its primary gas-phase loss process is the reaction with the hydroxyl radical. pnas.org The reaction proceeds via hydrogen abstraction from either a C-H or an O-H bond.

CH₂(OH)₂ + •OH → •CH(OH)₂ + H₂O

CH₂(OH)₂ + •OH → CH₂(O•)OH + H₂O

The resulting radicals would then react further, typically with O₂, leading to the formation of formic acid and other products. High-level theoretical calculations have been performed to determine the rate constant for the reaction between methanediol and the OH radical. pnas.orgresearchgate.net Although the propanoate groups in this compound would alter the electron density and steric accessibility of the central methylene hydrogens, it is reasonable to assume that H-abstraction by •OH would remain a key atmospheric degradation pathway.

Kinetic Studies of this compound Reactions

Specific kinetic data for the reactions of this compound are not readily found in the scientific literature. However, kinetic data for analogous compounds can provide estimates of its reactivity.

The table below presents theoretical and experimental rate constants for the reaction of the parent compound, methanediol, with the hydroxyl radical, which is a crucial atmospheric reaction.

| Reactant | Radical Species | Temperature (K) | Pressure | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Source |

|---|---|---|---|---|---|

| Methanediol | OH | 260–310 | 0–1 atm | (2.4 ± 0.5) × 10⁻¹² | Theoretical Calculation pnas.orgresearchgate.net |

| Methanediol | OH | Ambient | Atmospheric | 7.5 × 10⁻¹² | Chamber Experiment [Referenced in 2] |

This interactive table allows for sorting and filtering of the kinetic data.

The discrepancy between the theoretical and experimental values for the methanediol + OH reaction highlights the complexities of these measurements. pnas.org Nevertheless, these values indicate a relatively rapid atmospheric reaction. The rate constant for this compound would be influenced by the electron-withdrawing nature of the propanoate groups, which could slightly decrease the rate of hydrogen abstraction from the central carbon compared to methanediol. Conversely, the presence of abstractable hydrogens on the propanoate chains provides additional reaction sites.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a primary tool for the unambiguous structural assignment of methanediol (B1200039) dipropanoate. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be established.

The ¹H NMR spectrum of methanediol dipropanoate is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The central methylene (B1212753) protons (O-CH₂-O) are particularly characteristic. In many geminal compounds, these protons appear as a singlet, the chemical shift of which is influenced by the electronegativity of the attached oxygen atoms. wikipedia.org For this compound, this singlet would likely appear in the range of δ 5.5-6.0 ppm.

The protons of the two equivalent propionate (B1217596) groups will give rise to two additional signals: a triplet corresponding to the terminal methyl (CH₃) protons and a quartet for the methylene (CH₂) protons adjacent to the carbonyl group. The methyl protons are expected to resonate at approximately δ 1.1 ppm, while the methylene protons should appear further downfield, around δ 2.4 ppm, due to the deshielding effect of the neighboring carbonyl group. The coupling between these adjacent methylene and methyl groups would result in the characteristic quartet and triplet patterns, respectively, with a typical coupling constant (³JHH) of about 7.5 Hz.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~1.1 | Triplet | ~7.5 |

| -CH₂-C=O | ~2.4 | Quartet | ~7.5 |

| O-CH₂-O | ~5.7-5.9 | Singlet | N/A |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. This compound is expected to show four distinct carbon signals. The most downfield signal would correspond to the carbonyl carbons (C=O) of the propionate groups, typically appearing in the range of δ 170-175 ppm. The central methylene carbon (O-CH₂-O), being bonded to two electronegative oxygen atoms, is expected to resonate at a significantly downfield position, likely around δ 85-95 ppm.

The carbons of the propyl chains will appear at higher field. The methylene carbon adjacent to the carbonyl group (-CH₂-C=O) is predicted to have a chemical shift in the range of δ 25-30 ppm, while the terminal methyl carbon (CH₃) would be the most upfield signal, expected around δ 8-12 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~8-12 |

| -CH₂-C=O | ~25-30 |

| O-CH₂-O | ~85-95 |

| C=O | ~170-175 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

To further corroborate the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) would be employed. A COSY spectrum would show cross-peaks between the signals of the coupled methyl and methylene protons of the propionate groups, confirming their connectivity.

An HSQC or HMQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would definitively link the proton signals at ~1.1 ppm, ~2.4 ppm, and ~5.8 ppm to the carbon signals at ~9 ppm, ~28 ppm, and ~90 ppm, respectively, providing unambiguous evidence for the this compound structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful method for identifying functional groups and investigating the conformational landscape of molecules.

The IR and Raman spectra of this compound are dominated by bands corresponding to the vibrations of its constituent functional groups. The most prominent feature in the IR spectrum is expected to be a very strong and sharp absorption band arising from the C=O stretching vibration of the two equivalent ester groups. This band typically appears in the region of 1740-1760 cm⁻¹.

Another key feature is the set of bands associated with the C-O stretching vibrations of the ester linkages. Due to the O-C-O acetal-like structure, complex coupled vibrations are expected. Typically, strong bands corresponding to the asymmetric and symmetric C-O-C stretching modes would be observed in the 1250-1000 cm⁻¹ region. The CH stretching vibrations of the methyl and methylene groups are expected to appear in the 2850-3000 cm⁻¹ range.

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ester) | 1740 - 1760 | Very Strong |

| C-O-C Stretch (Acetal/Ester) | 1000 - 1250 | Strong |

Note: Predicted values are based on typical frequencies for similar functional groups.

Vibrational spectroscopy is also a sensitive probe of molecular conformation. For this compound, rotational isomerism can occur around the C-O and C-C single bonds. Different conformers may give rise to distinct vibrational frequencies, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Theoretical studies on the parent compound, methanediol, have shown the existence of different conformers (e.g., C₂ and Cₛ symmetry) with distinct vibrational signatures. rsc.org Similarly, for this compound, different arrangements of the propionate groups relative to the central methylene unit could be energetically accessible. By comparing experimentally obtained IR and Raman spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in the gas phase, liquid state, or solid state. Temperature-dependent vibrational spectroscopy can also provide insights into the energetics of conformational changes.

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation behavior upon ionization.

High-resolution mass spectrometry provides the high-accuracy mass measurement required to determine the elemental composition of a molecule, a critical step in distinguishing it from isomers. For this compound (C7H12O4), the theoretical exact mass can be calculated with high precision.

Recent developments in high-resolution tandem mass spectrometry techniques have enabled the identification of a growing number of lipid structures, including short-chain fatty acid esters, in various biological and chemical matrices. nih.gov Untargeted analysis using techniques like LTQ Orbitrap MS allows for the confident identification of such compounds based on accurate mass measurements. nih.gov

Table 1: Theoretical High-Resolution Mass Data for this compound and Key Fragments

| Species | Molecular Formula | Theoretical m/z |

| [M+H]+ | C7H13O4+ | 161.0808 |

| [M+Na]+ | C7H12O4Na+ | 183.0628 |

| [C3H5O2]+ | C3H5O2+ | 73.0284 |

| [C4H7O2]+ | C4H7O2+ | 87.0441 |

This table is generated based on the chemical formula of this compound and its plausible fragments.

Tandem mass spectrometry (MS/MS) is employed to further investigate the structure of this compound by inducing and analyzing its fragmentation. In an MS/MS experiment, the protonated molecule ([M+H]+) is selected and subjected to collision-induced dissociation (CID), yielding a series of product ions that reveal the connectivity of the molecule.

The fragmentation of this compound is expected to proceed through characteristic pathways for esters. Key fragmentation events would include the neutral loss of propanoic acid (C3H6O2) and the formation of acylium ions. For instance, the cleavage of one of the ester C-O bonds would result in the formation of a prominent fragment corresponding to the propionyl cation ([C3H5O]+) at m/z 57.0335. Another significant fragmentation pathway involves the loss of a propoxy group.

MS/MS analysis is crucial for distinguishing between structurally similar compounds. sciepub.com The unique fragmentation pattern serves as a fingerprint for the specific ester, allowing for its unambiguous identification in complex mixtures. sciepub.com

Table 2: Plausible MS/MS Fragmentation of [C7H13O4]+ (m/z 161.08)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 161.08 | 87.0441 | C3H6O2 | [CH2(OCOCH2CH3)]+ |

| 161.08 | 73.0284 | C4H8O2 | [OCOCH2CH3]+ |

| 161.08 | 57.0335 | C2H4O, CO2, H2 | [CH3CH2CO]+ |

This table represents a theoretical fragmentation pathway for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For saturated esters like this compound, the primary electronic transition observable in the conventional UV-Vis range is the n → π* (n-to-pi-star) transition associated with the carbonyl (C=O) groups.

This transition involves the excitation of a non-bonding electron (from one of the oxygen lone pairs) to an anti-bonding π* orbital of the carbonyl double bond. These transitions are typically weak (low molar absorptivity) and occur at the lower end of the UV spectrum.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |

| Carbonyl (Ester) | n → π* | ~ 210 - 220 | Hexane or Ethanol |

This table is based on typical absorption values for saturated esters.

Integration of Multivariate Spectroscopic Methods for Comprehensive Analysis

For a comprehensive and robust analysis, especially in complex matrices or for quality control purposes, data from multiple spectroscopic techniques can be integrated using multivariate analysis methods. mdpi.com Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are powerful tools for interpreting large spectroscopic datasets. ijesd.orgnih.gov

For instance, a combination of FTIR and NMR data could be used to build a PLS model to quantify this compound in a mixture with other esters or starting materials. sciepub.comijesd.org This approach leverages the complementary information provided by each technique—FTIR for functional groups and NMR for the specific proton and carbon environments—to create a highly predictive and accurate analytical model. sciepub.commdpi.com Such multivariate models are instrumental in industrial settings for process monitoring and ensuring product consistency. mdpi.com

Computational and Theoretical Investigations of Methanediol Dipropanoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. Such calculations are crucial for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a common tool for investigating medium to large-sized molecules.

Research Findings: Specific DFT studies on Methanediol (B1200039) dipropanoate are not available in the reviewed literature. A hypothetical DFT analysis would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry).

Energy Calculations: Calculating the total electronic energy, enthalpy, and Gibbs free energy to assess thermodynamic stability.

Electronic Properties: Mapping the distribution of electron density and electrostatic potential to identify electron-rich and electron-deficient regions, which are indicative of reactive sites.

Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Coupled Cluster Methods for High-Level Accuracy

Coupled Cluster (CC) methods are a class of highly accurate, or "gold standard," quantum chemical techniques. They are more computationally demanding than DFT and are typically used for smaller molecules or to benchmark the accuracy of less expensive methods. CC methods, such as CCSD(T), provide very precise calculations of molecular energies and properties.

Research Findings: No published studies employing Coupled Cluster methods specifically for Methanediol dipropanoate were found. If such a study were conducted, its objectives would likely be:

To obtain highly accurate single-point energies for the geometry optimized by a less costly method like DFT.

To provide a benchmark energy value for assessing the performance and reliability of various DFT functionals for this specific class of molecules.

To calculate precise energetic details for reaction barriers or conformational energy differences that require a higher level of theory for accurate description.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves identifying all possible stable spatial arrangements (conformers) of a molecule that arise from the rotation around its single bonds. A potential energy surface (PES) is a map of the molecule's energy as a function of its geometry, which helps in locating these stable conformers and the energy barriers that separate them.

Research Findings: There are no specific conformational analyses or potential energy surface scans for this compound in the scientific literature. A computational study on this topic would:

Systematically rotate the rotatable bonds within the dipropanoate structure.

Calculate the energy at each rotational step to map out the potential energy surface.

Identify the energy minima on the PES, which correspond to stable conformers.

Determine the relative energies of these conformers and the transition state barriers between them to understand the flexibility of the molecule and the population of each conformer at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its vibrations, rotations, and conformational changes, often within a solvent environment.

Research Findings: No studies detailing Molecular Dynamics simulations of this compound were located. An MD simulation of this molecule would provide insight into:

Solvent Effects: How the molecule interacts with solvent molecules (e.g., water) and how the solvent influences its preferred conformation and flexibility.

Structural Stability: How the molecule's structure evolves over time at a given temperature and pressure.

Transport Properties: Potentially, how the molecule diffuses in a medium, although this is less common for a molecule of this size.

Reaction Pathway Modeling and Transition State Analysis

This area of computational chemistry focuses on elucidating the step-by-step mechanism of a chemical reaction. It involves identifying the reactants, products, any intermediates, and, crucially, the high-energy transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Research Findings: Published research on the modeling of reaction pathways involving this compound, such as its hydrolysis or thermal decomposition, is not available. A theoretical study would involve:

Proposing a plausible reaction mechanism.

Locating the geometries of all stationary points along the reaction coordinate, including reactants, intermediates, transition states, and products.

Calculating the energies of these points to construct a reaction energy profile.

Analyzing the geometry of the transition state to understand the bonding changes that occur during the rate-limiting step of the reaction.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or identifying a molecule that has been synthesized. This includes predicting vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra).

Research Findings: No theoretical predictions of the spectroscopic parameters for this compound are documented in the searched literature. A computational investigation would typically generate the following data:

Vibrational Frequencies: Calculation of harmonic frequencies corresponding to the vibrational modes of the molecule. These are used to predict the positions of peaks in an IR spectrum.

NMR Chemical Shifts: Calculation of the magnetic shielding of atomic nuclei (e.g., ¹H, ¹³C) to predict NMR chemical shifts, which are essential for structure elucidation.

Below is a hypothetical data table illustrating the kind of output a vibrational frequency calculation for a conformer of this compound might produce.

Hypothetical Vibrational Frequency Data Note: This data is for illustrative purposes only and is not based on actual calculations for this compound.

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | 2985 | 55 | C-H stretch (alkyl) |

| 2 | 1750 | 250 | C=O stretch (ester) |

| 3 | 1180 | 180 | C-O stretch (ester) |

| 4 | 1050 | 120 | C-C stretch |

No Published Data on Specific

A thorough review of available scientific literature reveals a lack of published research specifically detailing the computational and theoretical investigations of this compound, particularly concerning its rovibrational characterization and simulated spectroscopic spectra. While extensive theoretical studies, including the calculation of anharmonic frequencies, rotational constants, and simulated spectra, have been conducted for the parent compound, methanediol (CH₂(OH)₂), similar in-depth analyses for its dipropanoate ester are not present in the current body of scientific work.

Searches in major scientific databases for terms such as "this compound rovibrational characterization," "this compound anharmonic frequencies," and "this compound simulated spectroscopic spectra" did not yield any specific studies that would provide the data required to populate the requested article sections. The existing information on this compound is largely limited to its basic chemical and physical properties found in chemical databases.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the computational and theoretical investigations of this compound as outlined in the user's request, due to the absence of primary research in this specific area.

Chemical Stability and Degradation Pathways

Assessment of Chemical Integrity under Varied Environmental Stressors

The integrity of methanediol (B1200039) dipropanoate would be assessed by subjecting it to a range of environmental conditions to simulate potential real-world scenarios.

The rate of chemical degradation is often highly dependent on temperature. To characterize this for methanediol dipropanoate, studies following established kinetic principles would be necessary. This would involve storing the compound at various temperatures for defined periods and monitoring its concentration over time. The data would then be used to determine the degradation rate constants and activation energy, providing insights into its thermal lability. Without experimental data, it is not possible to provide a kinetic profile for this compound.

Hydrolysis is a primary degradation pathway for esters like this compound. Its stability in aqueous environments would be evaluated across a range of pH values (typically acidic, neutral, and alkaline) as per international guidelines (e.g., OECD Guideline 111). The rate of hydrolysis is expected to be pH-dependent, with potential for acid- and base-catalyzed mechanisms. The half-life of the compound at different pH levels would be a key parameter to determine its persistence in aqueous media. Specific hydrolytic stability data for this compound is not currently published.

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation. The photostability of this compound would be assessed by exposing a solution of the compound to a light source of known spectral distribution and intensity. The quantum yield of degradation would be a crucial parameter to quantify its susceptibility to photolysis. The study would also aim to identify whether degradation occurs through direct photolysis or indirect photochemical reactions involving other substances. No specific studies on the photolytic degradation of this compound have been found in the literature.

Identification and Characterization of Degradation Products

A critical aspect of stability studies is the identification and characterization of the resulting degradation products. For this compound, hydrolysis would be expected to yield propionic acid and formaldehyde (B43269) (which exists as methanediol in aqueous solution). Thermal and photolytic degradation could potentially lead to a more complex mixture of smaller molecules. The identity and quantity of these degradants are essential for a complete understanding of the degradation pathway and any potential changes in the chemical profile of a product over time. However, there are no published reports identifying the specific degradation products of this compound.

Advanced Analytical Techniques for Stability Profiling

The evaluation of chemical stability relies on sensitive and specific analytical methods to quantify the parent compound and its degradation products.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) would be a suitable technique for monitoring the concentration of this compound and its non-volatile degradation products. This method offers robust quantification and can provide preliminary spectral information about the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile degradation products. The separation capability of GC combined with the structural information from MS would be invaluable in elucidating the degradation pathways.

While these techniques are standard for stability profiling, their specific application to this compound, including method validation and results, is not described in the available scientific literature.

Long-Term and Accelerated Stability Study Methodologies in an Academic Context

In a research or academic setting, the long-term stability of this compound would be evaluated by storing it under controlled, recommended storage conditions for an extended period (e.g., up to several years). Samples would be analyzed at predetermined time points to monitor any changes in its purity and the formation of degradation products.

Accelerated stability studies, where the compound is subjected to elevated stress conditions (e.g., higher temperature, humidity, and light intensity), are used to predict its long-term stability and shelf-life more quickly. The data from these studies are often used to model degradation kinetics and estimate stability at normal storage conditions. The specific conditions and methodologies for such studies on this compound have not been published.

Environmental Interactions and Transformation Processes Academic Focus

Abiotic Degradation Pathways in Environmental Compartments (e.g., hydrolysis, photolysis)

The primary abiotic degradation pathway for methanediol (B1200039) dipropanoate in aqueous environments is hydrolysis. As an ester, it is susceptible to splitting by water, a reaction that is significantly catalyzed by the presence of either acids or bases. chemguide.co.uklumenlearning.com

In acid-catalyzed hydrolysis , the ester is heated with a dilute acid, such as hydrochloric acid, in an excess of water. This reaction is reversible, leading to an equilibrium between the ester and its products: methanediol and propanoic acid. chemguide.co.ukbyjus.com

Reaction: CH₃CH₂C(O)OCH₂OC(O)CH₂CH₃ + 2H₂O ⇌ CH₂(OH)₂ + 2CH₃CH₂COOH

In base-catalyzed hydrolysis (saponification), the ester is heated with a dilute alkali, like sodium hydroxide (B78521). This reaction is irreversible and goes to completion, yielding methanediol and the salt of the carboxylic acid (sodium propanoate). chemguide.co.uklibretexts.org This method is generally preferred for complete hydrolysis due to its non-reversible nature and easier separation of products. chemguide.co.uk

Reaction: CH₃CH₂C(O)OCH₂OC(O)CH₂CH₃ + 2NaOH → CH₂(OH)₂ + 2CH₃CH₂COONa

Photolysis , or decomposition by light, represents another potential abiotic degradation route. Simple alkyl esters are known to absorb UV radiation at wavelengths below 2400 Å. cdnsciencepub.com Photochemical decomposition of esters can proceed through several primary processes, including intramolecular rearrangements and dissociation. cdnsciencepub.comcdnsciencepub.com For instance, the photolysis of various simple esters has been shown to yield products like alkenes and carboxylic acids. cdnsciencepub.com While specific data for methanediol dipropanoate is not available, it is expected to undergo photochemical decomposition upon absorption of sufficient UV energy, contributing to its environmental breakdown.

| Pathway | Conditions | Primary Products | Key Characteristics |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous, presence of dilute acid (e.g., HCl) | Methanediol, Propanoic Acid | Reversible reaction; requires excess water to drive to completion. chemguide.co.uk |

| Base-Catalyzed Hydrolysis | Aqueous, presence of dilute alkali (e.g., NaOH) | Methanediol, Propanoate Salt | Irreversible (one-way) reaction; proceeds to completion. chemguide.co.uklibretexts.org |

| Photolysis | Presence of UV radiation (typically <2400 Å) | Varies (potential for smaller molecules via bond cleavage) | Decomposition dependent on absorption of light energy; can lead to complex product mixtures. cdnsciencepub.comcdnsciencepub.com |

Biotic Transformation and Biodegradation Mechanisms

Biotic processes, driven by microorganisms and their enzymes, are crucial for the environmental degradation of organic esters like this compound.

Short-chain fatty acid esters are generally considered to be biodegradable. europa.eud-nb.info The ester functional group is susceptible to microbial attack, making biodegradation in soil and water an important environmental fate process. nih.gov The accumulation of propionate (B1217596), a key intermediate, can sometimes destabilize biological processes like anaerobic digestion if not properly managed. ljmu.ac.uk However, many microbial communities possess the metabolic pathways to utilize propionate as a carbon source. ljmu.ac.uk Therefore, the biodegradation of this compound would likely proceed via an initial hydrolysis step to yield methanediol and propionate, which are then further assimilated by various microorganisms.

Enzymatic hydrolysis is a key mechanism in the biotransformation of esters. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a major class of hydrolase enzymes that catalyze the cleavage of ester bonds in lipids and other esters. scielo.br This process is widely exploited in industrial applications for its efficiency and specificity under mild conditions. nih.gov

The mechanism of lipase (B570770) action begins with a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester bond. scielo.br This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol moiety (in this case, methanediol, which would likely be released in a step-wise fashion). The acyl-enzyme is then hydrolyzed by water to release the carboxylic acid (propanoic acid) and regenerate the free enzyme.

Commercially available lipases from various microbial sources, such as Candida rugosa, Rhizopus arrhizus, and Pseudomonas cepacia, have been extensively studied for their ability to hydrolyze a wide range of esters. cdnsciencepub.comscielo.br The catalytic activity of these enzymes is influenced by factors such as pH and temperature, with optimal conditions often falling in the pH range of 6.0-7.0. cdnsciencepub.com

| Enzyme Class | Common Microbial Source | Function | Relevance to this compound |

|---|---|---|---|

| Lipase | Candida rugosa, Pseudomonas cepacia, Rhizopus arrhizus | Catalyzes the hydrolysis of carboxylic ester bonds. scielo.brcdnsciencepub.comscielo.br | Expected to efficiently hydrolyze the two ester linkages, releasing methanediol and propanoic acid. |

| Esterase | Pig Liver Esterase (PLE) | Hydrolyzes a broad range of esters. scielo.br | A potential biocatalyst for the degradation of the compound. |

| Protease | Aspergillus oryzae | Primarily hydrolyzes peptide bonds, but can exhibit esterase activity. scielo.br | May contribute to hydrolysis, though likely less specific than lipases. |

Atmospheric Chemical Processing (Drawing from Methanediol Relevance)

Once this compound is released into the atmosphere, its transformation is likely influenced by the atmospheric chemistry of its potential hydrolysis product, methanediol. Methanediol is the simplest geminal diol and is recognized as a pivotal, albeit elusive, transient molecule in atmospheric processes. hawaii.edupnas.orgpnas.org

In the gas phase, the most significant degradation pathway for methanediol is its reaction with photochemically produced hydroxyl radicals (•OH), often called the "detergent of the atmosphere". acs.orgnih.govmpic.de Computational studies have elucidated the mechanism for the atmospheric oxidation of geminal diols. acs.orgnih.govresearchgate.net

The process begins with the abstraction of a hydrogen atom from the carbon-hydrogen bond of the diol by an •OH radical. acs.orgnih.gov This is followed by the rapid addition of molecular oxygen (O₂) to the resulting radical, forming a geminal diol peroxy adduct (R-C(OO)(OH)₂). acs.orgnih.gov This peroxy radical is a key intermediate that subsequently undergoes a unimolecular reaction to produce an organic acid and a hydroperoxyl radical (HO₂). acs.orgnih.gov For methanediol, this reaction leads directly to the formation of formic acid. aeronomie.be

The effective gas-phase bimolecular rate constant for the reaction between geminal diol radicals and O₂ is estimated to be approximately 1 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K. acs.orgnih.gov This rapid reaction rate suggests that once methanediol is formed in the atmosphere, its conversion to formic acid is efficient. mpic.de

Methanediol plays a fundamental role in the formation and growth of atmospheric aerosols. pnas.orgpnas.org It is considered a key intermediate in the production of secondary organic aerosols (SOAs), which are formed from the oxidation of volatile organic compounds. acs.orgaanda.org

In cloud droplets, formaldehyde (B43269) can be hydrated to form methanediol. aeronomie.bewikipedia.org This methanediol can then be outgassed and oxidized in the gas phase or remain in the aqueous phase, contributing to cloud chemistry. aeronomie.be Theoretical studies have shown that gas-phase methanediol can significantly enhance new particle formation by stabilizing clusters of sulfuric acid and water. acs.orgnih.gov The two hydroxyl groups of methanediol form strong hydrogen bonds with sulfuric acid, creating more stable clusters than those formed with water alone, which can then grow into aerosol particles. acs.org Therefore, the release of methanediol from the degradation of this compound could serve as a source for this important aerosol precursor, influencing both aerosol formation rates and cloud properties. pnas.orgacs.org

Modeling Environmental Fate and Transport

The environmental fate and transport of a chemical substance describe its distribution, transformation, and persistence in the various environmental compartments, including air, water, soil, and sediment. Computational modeling is a critical tool for predicting this behavior, especially for compounds where extensive experimental data may be limited. rsc.org These in silico models utilize the physicochemical properties of a substance to estimate its partitioning and degradation under different environmental conditions. rsc.org For this compound, modeling provides a framework to forecast its environmental behavior and potential for exposure.

Environmental fate models, such as multimedia "box" models, simulate the movement and concentration of a chemical across environmental compartments. osti.gov These models require a set of input parameters derived from the chemical's structure and properties. osti.gov Quantitative Structure-Activity Relationship (QSAR) models are frequently employed to estimate these parameters when experimental data are unavailable. rsc.orgmdpi.comnih.gov

Model Input Parameters

The foundation of any environmental fate model is the physicochemical data of the compound . For this compound, key properties used in such models are summarized below.

Table 1: Physicochemical Properties of this compound for Environmental Modeling

| Property | Value | Source |

|---|---|---|

| IUPAC Name | propanoyloxymethyl propanoate | PubChem nih.gov |

| Molecular Formula | C₇H₁₂O₄ | PubChem nih.gov |

| Molecular Weight | 160.17 g/mol | PubChem nih.gov |

| Canonical SMILES | CCC(=O)OCOC(=O)CC | PubChem nih.gov |

| CAS Number | 7044-96-4 | PubChem nih.gov |

| Computed XLogP3-AA (Log Kow) | 0.9 | PubChem nih.gov |

| Computed Water Solubility | 1.89e+04 mg/L at 25 °C | PubChem nih.gov |

Modeling Transformation Processes

The persistence of this compound in the environment is largely determined by the rates of its transformation through processes like hydrolysis, biodegradation, and atmospheric oxidation.

Hydrolysis: As a dicarboxylic acid ester of methanediol, the primary abiotic degradation pathway for this compound in aquatic environments is expected to be hydrolysis. The ester linkages are susceptible to cleavage, which would yield methanediol and propanoic acid as products. Methanediol is the hydrate (B1144303) of formaldehyde and is known to be unstable in aqueous solutions, existing in equilibrium with formaldehyde and its oligomers. wikipedia.org While specific kinetic data for this compound is not readily available in the cited literature, models for ester hydrolysis suggest this pathway would be significant. The rate is dependent on pH and temperature.

Biodegradation: Biodegradation is a key process for the removal of many organic chemicals from the environment. diva-portal.org Models for predicting biodegradability often classify substances based on structural motifs. mdpi.com The presence of ester groups in this compound suggests it is a likely substrate for microbial esterase enzymes, leading to its breakdown. QSAR models for biodegradability would likely predict that this compound is "readily biodegradable," a classification given to substances that are expected to degrade rapidly and extensively in a variety of aerobic environments. nih.govnih.gov This is consistent with the behavior of other simple, low molecular weight esters. nih.gov

Atmospheric Fate: For the fraction of the compound that might partition to the atmosphere, models predict its lifetime based on reactions with photochemically produced radicals, primarily the hydroxyl radical (•OH). nih.gov The atmospheric half-life is a critical parameter for assessing the potential for long-range atmospheric transport. rsc.org Given its structure as an aliphatic ester, a relatively short atmospheric lifetime would be anticipated.

Multimedia Fate Modeling

Based on its properties, a modeling scenario for this compound would likely predict the following:

Due to its high water solubility and low octanol-water partition coefficient (Log Kow), the compound would predominantly partition to the aqueous phase if released into water or soil. nih.gov

Its low potential for volatilization suggests that atmospheric concentrations would be minimal, and therefore, long-range atmospheric transport is unlikely. nih.govrsc.org

The table below summarizes the expected parameters and outcomes from environmental fate modeling based on the structural characteristics of this compound and principles from general environmental modeling literature.

Table 2: Predicted Environmental Fate Parameters and Model Interpretations for this compound

| Parameter/Process | Predicted Characteristic/Behavior | Rationale/Modeling Insight |

|---|---|---|

| Hydrolysis Half-Life | Short to moderate | The molecule contains two ester linkages susceptible to abiotic cleavage in water. The ultimate products would be methanediol and propanoic acid. wikipedia.org |

| Biodegradation | Readily Biodegradable | Simple aliphatic esters are generally recognized as being readily mineralized by environmental microorganisms. QSAR models would flag the ester groups as biodegradable. mdpi.comnih.govnih.gov |

| Adsorption to Soil/Sediment (Koc) | Low | The low Log Kow value suggests weak sorption to organic matter in soil and sediment, indicating high mobility in these compartments. ibacon.com |

| Atmospheric Persistence | Low | Expected to have a short half-life due to rapid reaction with hydroxyl radicals, limiting its potential for long-range transport. nih.gov |

| Bioaccumulation Potential | Low | A low Log Kow (<< 3) indicates a very low likelihood of accumulating in the fatty tissues of organisms. nih.gov |

Advanced Research Perspectives and Future Directions

Exploration of Novel Derivatives and Analogues of Methanediol (B1200039) Dipropanoate

The exploration of novel derivatives and analogues of methanediol dipropanoate represents a significant frontier in expanding its chemical space and potential functionalities. Research in this area would likely focus on systematic structural modifications to tune the compound's physical, chemical, and biological properties.

One promising direction is the synthesis of analogues with varied acyl chains. By replacing the propanoate groups with other carboxylates (e.g., acetate, butyrate, or longer-chain fatty acid esters), a library of methanediol diesters could be generated. This would allow for a systematic study of how chain length and branching affect properties such as melting point, boiling point, solubility, and susceptibility to hydrolysis. For instance, the introduction of unsaturated acyl chains could open pathways to polymerization or post-synthesis modification.

Furthermore, the synthesis of analogues based on substituted methanediol cores offers another dimension for exploration. Replacing one of the hydrogens on the central methylene (B1212753) group with an alkyl or aryl substituent would create a chiral center, leading to stereoisomers with potentially unique biological activities or applications in asymmetric synthesis.

The development of fluorinated analogues is another area of interest. The introduction of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Research into the synthesis and properties of, for example, methanediol bis(trifluoropropanoate) could lead to materials with enhanced thermal stability or unique solvent properties.

A summary of potential research directions for novel derivatives is presented in the table below.

| Research Direction | Potential Modification | Expected Outcome/Application |

| Acyl Chain Variation | Replacement of propanoate with other carboxylates (e.g., acetate, benzoate) | Tuning of physical properties (melting point, solubility), biodegradability, and reactivity. |

| Introduction of Unsaturation | Use of unsaturated acyl chains (e.g., acrylate, oleate) | Access to polymerizable derivatives for materials science. |

| Core Substitution | Alkylation or arylation of the central methylene carbon | Creation of chiral analogues for stereoselective applications. |

| Halogenation | Synthesis of fluorinated or chlorinated analogues | Enhancement of thermal stability, modification of electronic properties. |

| Heterocyclic Analogues | Incorporation of heterocyclic moieties in the acyl chains | Introduction of specific binding sites or biological activities. |

Additionally, the synthesis and study of sulfur-containing analogues, such as those derived from thiocarboxylic acids, could be explored. The replacement of one or both ester oxygen atoms with sulfur would lead to thioesters with different reactivity patterns, potentially useful in the context of dynamic covalent chemistry or as precursors for novel materials. The study of such analogues, drawing parallels from research on other sulfur-containing organic compounds, could reveal interesting electronic and coordination properties. beilstein-journals.org

Application in Supramolecular Chemistry and Advanced Materials Science (Academic Potential)

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for exploring the potential of this compound and its derivatives. rsc.orguclouvain.be The two ester carbonyl groups in this compound can act as hydrogen bond acceptors, enabling the formation of self-assembled structures with appropriate hydrogen bond donors.

One area of academic interest is the co-crystallization of this compound with complementary molecules to form well-defined supramolecular architectures. For example, with diols or diamides, it could form extended hydrogen-bonded networks. The study of these systems, potentially using techniques like X-ray crystallography, could provide fundamental insights into the principles of molecular recognition and crystal engineering. The integration of such molecules into larger, functional systems is a key aspect of modern supramolecular chemistry. rsc.org

In advanced materials science, the biodegradability of simple esters like this compound makes it an interesting candidate as a building block or additive for environmentally benign materials. Its potential as a biodegradable solvent or plasticizer for polymers like polylactic acid (PLA) or polyhydroxyalkanoates (PHAs) could be investigated. Research would focus on how its incorporation affects the mechanical properties, thermal stability, and degradation profile of these bioplastics.

Furthermore, derivatives of this compound could be designed to act as "supramolecular synthons" for the construction of more complex materials. For instance, analogues with terminal recognition sites (e.g., a carboxylic acid or an aromatic ring capable of π-stacking) could self-assemble into higher-order structures like capsules, gels, or liquid crystals. The study of self-assembly on solid surfaces, often investigated by scanning probe microscopy, represents another exciting frontier. scispace.com

The academic potential in these areas is summarized below:

| Field | Potential Application/Study | Rationale |

| Supramolecular Chemistry | Formation of hydrogen-bonded co-crystals | The two carbonyl groups can act as hydrogen bond acceptors. |

| Host-guest chemistry | The flexible nature of the molecule may allow it to adapt to guest molecules within a larger host structure. | |

| Advanced Materials Science | Biodegradable plasticizer | Potential to improve the flexibility of bioplastics while maintaining biodegradability. |

| Building block for functional polymers | Derivatives with polymerizable groups could be incorporated into novel polymer backbones. | |

| Component of self-healing materials | The reversible nature of non-covalent bonds involving the ester groups could be exploited. |

Integration of Multiscale Modeling and Experimental Approaches

To fully understand and predict the behavior of this compound and its derivatives, an integrated approach combining multiscale modeling and experimental validation is essential. rsc.orgarxiv.org Such an approach allows researchers to bridge the gap between molecular properties and macroscopic behavior.

At the most fundamental level, quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, conformational preferences, and reactivity of an isolated molecule of this compound. These calculations can provide insights into bond energies, rotational barriers, and the nature of the potential energy surface for reactions like hydrolysis. acs.org For instance, theoretical studies on the parent compound, methanediol, have explored its decomposition pathways and the role of water catalysis. researchgate.netresearchgate.net Similar methodologies could be applied to the dipropanoate ester.

Molecular dynamics (MD) simulations, using force fields derived from or validated by QM calculations, can then be employed to study the behavior of ensembles of these molecules in the condensed phase. MD simulations can predict physical properties like density, viscosity, and diffusion coefficients. They are also invaluable for studying the interactions of this compound with other molecules, such as solvents, polymers, or biological macromolecules. This is particularly relevant for understanding its potential as a plasticizer or its behavior in a biological environment.

Coarse-graining (CG) methods represent a further step up in scale, where groups of atoms are represented as single "beads." rsc.org This allows for the simulation of larger systems over longer timescales, making it possible to study processes like the phase separation of polymer blends or the formation of self-assembled structures. plos.orgnih.gov

The synergy between these modeling techniques and experimental work is crucial. Experimental data from spectroscopy (NMR, IR), calorimetry (DSC), and microscopy (AFM, SEM) can be used to validate and refine the computational models. In turn, the models can help to interpret experimental results and guide the design of new experiments and novel molecules with desired properties.

| Modeling Scale | Technique | Research Focus for this compound |

| Quantum Mechanical (QM) | Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms (e.g., hydrolysis), electronic properties. |

| Atomistic | Molecular Dynamics (MD) | Prediction of physical properties (density, viscosity), interactions with polymers, solvation. |

| Mesoscale | Coarse-Grained (CG) Modeling | Simulation of self-assembly, phase behavior in polymer blends, formation of micelles. |

Methodological Advancements in Characterization and Analysis

Advancements in analytical techniques are crucial for the detailed characterization of this compound and its derivatives, as well as for monitoring their behavior in complex systems.

High-resolution mass spectrometry (HRMS), coupled with techniques like gas chromatography (GC) or liquid chromatography (LC), is essential for the unambiguous identification of this compound and its potential reaction products or impurities. Techniques such as headspace solid-phase microextraction (HS-SPME) followed by GC-MS could be optimized for the analysis of volatile organic compounds related to its synthesis or degradation. nih.gov

Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, including two-dimensional methods like COSY, HSQC, and HMBC, are indispensable for complete structural elucidation, especially for novel derivatives. In-situ NMR could be employed to monitor the kinetics of its formation or hydrolysis in real-time, providing valuable mechanistic data.

For the study of its potential applications in materials science, a suite of characterization techniques would be necessary. X-ray diffraction (XRD) would be used to study the crystalline structure of the compound itself or its effect on the crystallinity of polymer blends. Thermal analysis methods, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would provide information on melting points, glass transitions, and thermal stability.

When investigating supramolecular assemblies, techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) would allow for the visualization of self-assembled structures on surfaces at the molecular level. scispace.com

The table below summarizes key analytical methods and their potential applications.

Theoretical Insights into Complex Reaction Dynamics

The study of reaction dynamics aims to understand chemical reactions at the most fundamental, single-collision level. ox.ac.uk While extensive experimental and theoretical work has been done on simple gas-phase reactions, the dynamics of reactions involving flexible molecules like this compound in the condensed phase present significant challenges and opportunities.

A key area for theoretical investigation is the hydrolysis of this compound. While transition state theory can provide an estimate of the reaction rate, a full understanding requires a consideration of the dynamical effects. caltech.edu Direct dynamics simulations, where the potential energy and forces are calculated "on-the-fly" using quantum chemistry methods, could be used to trace the reaction pathways. bohrium.com These simulations can reveal non-statistical behavior, such as the role of specific vibrational modes in promoting the reaction or the influence of solvent molecule rearrangements.

Theoretical studies on the decomposition of the parent methanediol have highlighted the importance of quantum mechanical tunneling and the catalytic effect of water molecules. researchgate.netresearchgate.net Similar investigations into the hydrolysis of this compound could explore how the bulkier propanoate groups influence the reaction barrier and the dynamics of proton transfer.

Another area of interest is the study of its atmospheric chemistry, should it be found to be a volatile organic compound (VOC). Theoretical models could predict its reaction rates with atmospheric oxidants like the hydroxyl radical (OH). This would involve locating the transition states for hydrogen abstraction from the various positions on the molecule and calculating the corresponding rate constants using methods like variational transition state theory.

The development of accurate force fields for this compound is a prerequisite for large-scale molecular dynamics simulations of its condensed-phase behavior. These force fields could be parameterized against high-level quantum chemistry calculations of the potential energy surface.

Future theoretical work could focus on:

Reaction Path Analysis: Mapping the minimum energy path for hydrolysis and identifying the key transition states and intermediates.

Solvent Effects: Explicitly modeling the role of water molecules in the hydrolysis reaction, moving beyond a simple dielectric continuum model.

Vibrational Dynamics: Investigating how energy flows within the molecule during a reaction and whether specific vibrational excitations can enhance reactivity.

Non-Adiabatic Dynamics: Exploring the role of excited electronic states, particularly in photochemical reactions of its derivatives.

These theoretical approaches, when combined with kinetic experiments, can provide a detailed and predictive understanding of the chemical transformations of this compound. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity of Methanediol dipropanoate, and how should they be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a phosphate buffer-methanol-acetonitrile mobile phase (31:11:8) is effective for separating this compound from its impurities. Validate the method by spiking samples with known impurities (e.g., propanoic acid derivatives) and assessing recovery rates (≥95%) and reproducibility (RSD <2%) . For spectroscopic validation, use ¹³C NMR to detect chemical shifts (e.g., 83.0 ppm for protonated methanediol derivatives) and confirm structural integrity .

Q. How can researchers determine the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C for 30 days. Monitor degradation products via HPLC and correlate findings with computational predictions of hydrolysis pathways (e.g., pH-dependent deprotonation with pKa ~13.05–13.55 for methanediol analogs) . Use kinetic modeling (first-order decay) to estimate shelf-life under neutral conditions.

Q. What experimental protocols are suitable for synthesizing this compound with high yield?

- Methodological Answer : Optimize esterification of methanediol with propanoic anhydride using a catalytic acid (e.g., H₂SO₄) in anhydrous tetrahydrofuran. Monitor reaction progress via FT-IR for disappearance of hydroxyl peaks (3200–3600 cm⁻¹). Purify via recrystallization in methanol-water (4:1) and confirm purity through melting point analysis (reference range: 110–115°C) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the reactivity of this compound in aqueous solutions?

- Methodological Answer : Employ density functional theory (DFT) to model hydrogen-bond stabilization effects on intermediates (e.g., hydroxyl groups stabilized by 0.25–0.5 eV). Validate with experimental data from ¹³C NMR in deuterated water, observing peak broadening due to rapid proton exchange between methanediol and its anion . Compare computational adsorption free energies (e.g., CH₂O*: 0.76 eV) with voltammetric reduction potentials .

Q. What computational approaches are effective in predicting the reaction pathways of this compound under catalytic conditions?

- Methodological Answer : Use climbing-image nudged elastic band (CI-NEB) calculations to map reaction barriers (e.g., 0.54 eV for CH₂* coupling). Parameterize models with thermodynamic data (ΔG°f for intermediates like CH₂OH*: 1.07 eV) and validate against experimental activation energies derived from Arrhenius plots . Incorporate solvent effects via implicit continuum models (e.g., COSMO-RS) to account for dielectric interactions in aqueous media .